molecular formula C6H4BrN3 B2433819 2-Bromoimidazo[1,2-a]pyrimidine CAS No. 1350738-85-0

2-Bromoimidazo[1,2-a]pyrimidine

Cat. No. B2433819
M. Wt: 198.023
InChI Key: YTNZKSZNNAKKRH-UHFFFAOYSA-N
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Description

“2-Bromoimidazo[1,2-a]pyrimidine” is a chemical compound with the CAS Number: 1350738-85-0 . It has a molecular weight of 198.02 and its IUPAC name is 2-bromoimidazo[1,2-a]pyrimidine .


Synthesis Analysis

A series of mixed aryl/heteroaryl/alkyl imidazo [1,2- a ]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2- (chloromethyl)imidazo [1,2- a ]pyrimidine .


Molecular Structure Analysis

The InChI code of “2-Bromoimidazo[1,2-a]pyrimidine” is 1S/C6H4BrN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H . The molecular structure of this compound was confirmed by their FTIR, 1 H NMR, 13 C NMR, and mass spectral studies followed by elemental analysis data .


Chemical Reactions Analysis

“2-Bromoimidazo[1,2-a]pyrimidine” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Derivatives

  • Imidazo[1,2-c]pyrimidine Derivatives Synthesis : Imidazo[1,2-c]pyrimidine derivatives, closely related to 2-bromoimidazo[1,2-a]pyrimidine, have been synthesized using C-substituted 4-aminopyrimidines. The synthesis process involves a reaction with methyl ketones and bromine (Rogul'chenko et al., 1975).
  • Palladium-Catalyzed Arylation : 2-Bromoimidazo[1,2-a]pyrimidine can undergo a palladium-catalyzed arylation at the 3-position with aryl bromides. This offers a one-step synthesis method for 3-arylimidazo[1,2-a]pyrimidines (Li et al., 2003).

Solid-Phase Synthesis

  • Solid-Phase Synthesis : Imidazo[1,2-a]pyrimidines, including 2-bromo variants, can be synthesized on a solid support. This involves a condensation between an α-bromoketone bound to solid support and 2-aminopyrimidine derivatives (Kazzouli et al., 2003).

Antibacterial Activity

  • Antibacterial Activity Evaluation : A series of 2-bromoimidazo[1,2-a]pyrimidine derivatives have been evaluated for antibacterial activity. These derivatives showed potent antimicrobial effects against a variety of gram-positive and gram-negative bacteria (Rival et al., 1992).

Photocatalytic Bromination

  • Photocatalytic Bromination Process : Photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as a bromine source has been explored. This process facilitates the synthesis of 2-aryl-3-bromoimidazo[1,2-a]pyridines (Lee et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo [1,2- a ]pyridine cores have increasing importance in the pharmaceutical industry with their wide range pharmacological activities . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value has always been welcome in pharmaceutical science and is an attractive research thrust area .

properties

IUPAC Name

2-bromoimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNZKSZNNAKKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoimidazo[1,2-a]pyrimidine

CAS RN

1350738-85-0
Record name 2-bromoimidazo[1,2-a]pyrimidine
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